molecular formula C4H4BrIN2 B2546605 4-bromo-5-iodo-1-methyl-1H-pyrazole CAS No. 2138196-27-5

4-bromo-5-iodo-1-methyl-1H-pyrazole

Cat. No. B2546605
CAS RN: 2138196-27-5
M. Wt: 286.898
InChI Key: CBDGEVUWTIOTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-bromo-5-iodo-1-methyl-1H-pyrazole" is a derivative of the pyrazole family, which is characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of bromo and iodo substituents at positions 4 and 5, respectively, along with a methyl group at position 1, suggests potential for interesting chemical reactivity and physical properties. Pyrazole derivatives are known for their diverse applications, including their use as intermediates in organic synthesis and their biological activity .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction and provides good yields . Although this method does not directly describe the synthesis of "4-bromo-5-iodo-1-methyl-1H-pyrazole," it highlights the versatility of pyrazole synthesis. Another example is the electro-catalyzed transformation of pyrazolone derivatives to pyrazole derivatives in a green medium, which underscores the potential for environmentally friendly synthesis methods .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with the potential for various isomers and tautomers. For example, the tautomerism of 4-bromo-1H-pyrazoles has been studied, showing a preference for the 3-bromo tautomer both in the solid state and in solution . X-ray crystallography has been used to determine the structure of related compounds, providing insight into their molecular conformations .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, often facilitated by the presence of substituents that can interact with reagents or catalysts. The reactivity of halogenated pyrazoles, for example, can be exploited in metalation reactions or transition-metal-catalyzed cross-coupling reactions . The presence of bromo and iodo substituents in "4-bromo-5-iodo-1-methyl-1H-pyrazole" suggests that it could be a valuable intermediate for such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. Vibrational and electronic absorption spectral studies provide information on the equilibrium geometry, bonding features, and electronic properties of these compounds . The crystal packing, hydrogen bonding, and intermolecular interactions can be analyzed through techniques like Hirshfeld surface analysis . Additionally, the thermal stability and decomposition patterns can be studied using thermogravimetric analysis .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Pyrazole Derivatives : Research has shown the synthesis of various pyrazole derivatives, including those with bromo, iodo, and other substituents, which are synthesized under mild conditions and yield high-quality compounds. These derivatives are important for further chemical research and applications (Zhang, Liu, Jin, & Sun, 2006).
  • Tautomerism Studies : The tautomerism of pyrazoles, including 4-bromo-1H-pyrazoles, has been explored, providing insights into their behavior in different states, which is crucial for understanding their reactivity and potential applications (Trofimenko et al., 2007).

Chemical Functionalization and Reactivity

  • Functionalization of Pyrazoles : Studies have shown that bromo(hetero)arenes, such as 4-bromo-pyrazoles, are valuable for further chemical functionalization, demonstrating their importance in synthetic chemistry and material science (Kleizienė, Arbačiauskienė, Holzer, & Šačkus, 2009).
  • Regioselective Transformations : Research into the selective functionalization of pyrazoles shows how specific positions on the pyrazole ring can be targeted, revealing the versatility of these compounds in organic synthesis (Schlosser, Volle, Leroux, & Schenk, 2002).

Applications in Biochemistry and Medicine

  • Antimicrobial Properties : Pyrazole derivatives, including those with bromo substituents, have been shown to possess significant antimicrobial properties, indicating their potential as therapeutic agents (Farag, Mayhoub, Barakat, & Bayomi, 2008).
  • Photoluminescence Studies : Research on halogen-substituted pyrazoles, including 4-bromo variants, has explored their photoluminescence properties, suggesting potential applications in materials science and sensor technology (Morishima, Young, & Fujisawa, 2014).

properties

IUPAC Name

4-bromo-5-iodo-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrIN2/c1-8-4(6)3(5)2-7-8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDGEVUWTIOTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-iodo-1-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.